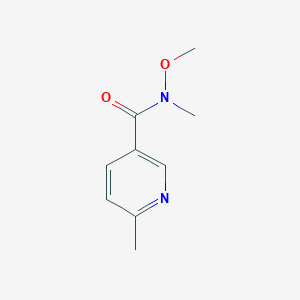

N-Methoxy-6,N-dimethyl-nicotinamide

Vue d'ensemble

Description

“N-Methoxy-6,N-dimethyl-nicotinamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol .

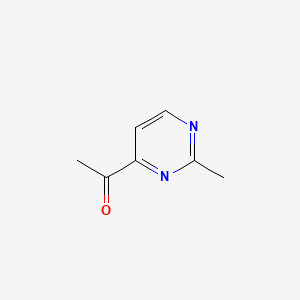

Molecular Structure Analysis

The molecular structure of “N-Methoxy-6,N-dimethyl-nicotinamide” consists of 25 bonds in total, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis

“N-Methoxy-6,N-dimethyl-nicotinamide” has a topological polar surface area of 42.4 Ų, a complexity of 185, and a rotatable bond count of 2 . Unfortunately, specific information about its density, melting point, and boiling point is not available from the sources.Applications De Recherche Scientifique

1. Antibacterial and Antibiofilm Properties

- Application Summary: Nicotinamide derivatives, including N-Methoxy-6,N-dimethyl-nicotinamide, have been synthesized and studied for their antibacterial and antibiofilm properties .

- Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .

- Results: The antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. ND4 was found as the best inhibitor candidate against Enterococcus faecalis .

2. Biosynthesis of Nicotinamide Mononucleotide

- Application Summary: Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+. It has excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart .

- Methods of Application: The synthesis methods of NMN mainly include chemical synthesis and biosynthesis. With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .

- Results: NMN supplementation effectively increases the level of NAD+. The impact of NMN on the treatment of various diseases is summarized .

3. Direct Alkylation of N,N-dialkyl Benzamides

- Application Summary: N,N-dialkyl benzamides, which could potentially include N-Methoxy-6,N-dimethyl-nicotinamide, have been used in direct alkylation with methyl sulfides under transition metal-free conditions .

- Methods of Application: The reaction was promoted by the readily available base LDA (lithium diisopropylamide). This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .

- Results: The method provides a new pathway for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .

4. Synthetic Route

- Application Summary: “N-Methoxy-6,N-dimethyl-nicotinamide” has been mentioned in several patents as an intermediate in synthetic routes .

- Methods of Application: The synthetic routes involve various reactions, including alkylation and amide formation .

- Results: The synthetic routes lead to the formation of various compounds, which could potentially have various applications .

Propriétés

IUPAC Name |

N-methoxy-N,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAXSTPYTWGTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463667 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-6,N-dimethyl-nicotinamide | |

CAS RN |

221615-71-0 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

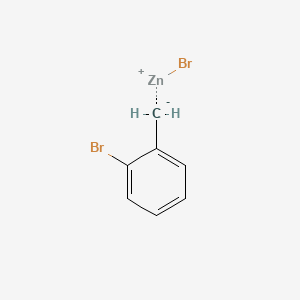

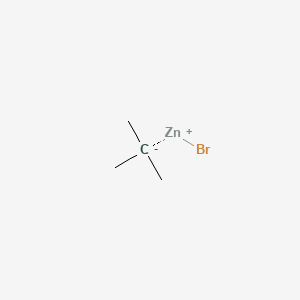

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

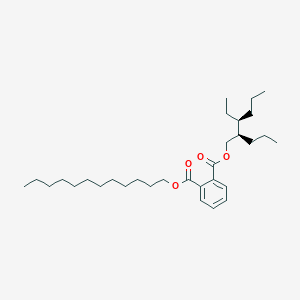

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.